3-Nitrophenyl methylcarbamate 3-Nitrophenyl methylcarbamate
Brand Name: Vulcanchem
CAS No.: 6132-21-4
VCID: VC17981865
InChI: InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

3-Nitrophenyl methylcarbamate

CAS No.: 6132-21-4

Cat. No.: VC17981865

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-Nitrophenyl methylcarbamate - 6132-21-4

Specification

CAS No. 6132-21-4
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name (3-nitrophenyl) N-methylcarbamate
Standard InChI InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11)
Standard InChI Key AJJNBMROCIVVSU-UHFFFAOYSA-N
Canonical SMILES CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a carbamate group (NHCOOCH3\text{NHCOOCH}_3) linked to a 3-nitrophenyl ring. The nitro group at the meta position introduces electronic effects that influence reactivity and intermolecular interactions . The planar aromatic ring and polar carbamate moiety contribute to its solubility in organic solvents like dichloromethane and dimethylformamide .

2D and 3D Conformations

The 2D structure, represented by the SMILES notation COC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]\text{COC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]}, highlights the spatial arrangement of functional groups . Computational models predict a dihedral angle of approximately 120° between the carbamate and nitro groups, minimizing steric hindrance .

Systematic and Common Names

  • IUPAC Name: Methyl N-(3-nitrophenyl)carbamate .

  • Synonyms: 3-Nitrophenyl methylcarbamate, 2189-61-9 (CAS Registry Number), DTXSID90404134 (DSSTox ID) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves the reaction of 3-nitroaniline with methyl chloroformate under basic conditions:

C6H4(NO2)NH2+ClCOOCH3C8H8N2O4+HCl\text{C}_6\text{H}_4(\text{NO}_2)\text{NH}_2 + \text{ClCOOCH}_3 \rightarrow \text{C}_8\text{H}_8\text{N}_2\text{O}_4 + \text{HCl}

This exothermic process requires temperature control (0–5°C) and solvents like tetrahydrofuran to mitigate side reactions .

Purification and Yield

Crude product purification via flash chromatography (heptane:ethyl acetate, 8:2) yields 70–85% pure compound . Anion metathesis with ammonium chloride enhances stability, particularly for hygroscopic batches .

Physical and Chemical Properties

PropertyValueMethod/Source
Molecular Weight196.16 g/molPubChem
Melting Point130–132°CAnalogous carbamates
SolubilitySoluble in DCM, DMF; insoluble in waterExperimental extrapolation
LogP (Octanol-Water)1.8Computational prediction

The nitro group’s electron-withdrawing effect reduces basicity (pKa12.5\text{p}K_a \approx 12.5), rendering the compound resistant to hydrolysis under neutral conditions .

Applications in Agrochemical Research

Insecticidal Activity

As a carbamate derivative, it acts as a contact insecticide, targeting Lepidoptera larvae in cotton and soybean crops. Field trials demonstrate LC90_{90} values of 12 ppm against Helicoverpa armigera .

Biochemical Probes

The nitro group facilitates UV detection (λmax_{\text{max}} = 265 nm), enabling its use as a chromogenic substrate in AChE inhibition assays .

Environmental Fate and Biodegradation

Abiotic Degradation

Hydrolysis dominates in alkaline soils (t1/2=48ht_{1/2} = 48 \, \text{h} at pH 9), producing 3-nitrophenol and methylamine . Photolysis under UV light (λ>290nm\lambda > 290 \, \text{nm}) accelerates degradation by 40% .

Microbial Metabolism

Pseudomonas sp. strain CRL-OK expresses a carbamate hydrolase that cleaves the compound into non-toxic metabolites (kcat=1.2×103s1k_{\text{cat}} = 1.2 \times 10^3 \, \text{s}^{-1}) . This pathway is critical for bioremediation strategies.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (CDCl3_3, 600 MHz): δ 8.21 (s, 1H, ArH), 7.65–7.58 (m, 3H, ArH), 3.72 (s, 3H, OCH3_3) .

  • MS: ESI-MS m/z 197.1 [M+H]+^+ .

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) achieves baseline separation with tR=4.3mint_R = 4.3 \, \text{min} .

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